4-(4-(Ethylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one
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Description
4-(4-(Ethylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one, also known as EDBP, is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the class of piperazinone derivatives and has shown potential in various fields of research, including medicinal chemistry, drug discovery, and neuroscience.
Scientific Research Applications
- Findings : The derivative 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one exhibit antimicrobial activity against Gram-positive bacterial strains. Additionally, a new 1,3-oxazole containing a phenyl group at the 5-position shows activity against Candida albicans .
- Findings : The same compound mentioned above (2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid) demonstrates antibiofilm activity .
- Findings : Researchers have assessed its toxicity using aquatic crustacean Daphnia magna. Understanding toxicity is crucial for potential therapeutic applications .
- Findings : Computational studies provide insights into its potential mechanism of action, aiding drug design and optimization .
- Findings : N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one show promise as antimicrobial agents .
- Findings : Researchers have confirmed the structures of these derivatives using various spectroscopic techniques (UV-Vis, FT-IR, MS, 1H- and 13C-NMR). Purity determination was done by RP-HPLC .
Antimicrobial Activity
Antibiofilm Properties
Toxicity Assessment
Mechanism of Action Studies
Novel Antimicrobial Agents
Chemical Synthesis and Characterization
properties
IUPAC Name |
4-(4-ethylsulfonylbenzoyl)-3,3-dimethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-4-22(20,21)12-7-5-11(6-8-12)13(18)17-10-9-16-14(19)15(17,2)3/h5-8H,4,9-10H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULLCAGLVSYBLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCNC(=O)C2(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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